molecular formula C9H11BO4 B2576078 3-(Methoxycarbonyl)-2-methylphenylboronic acid CAS No. 1451374-90-5

3-(Methoxycarbonyl)-2-methylphenylboronic acid

Cat. No.: B2576078
CAS No.: 1451374-90-5
M. Wt: 193.99
InChI Key: OFQQQFUIQMLXRI-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-2-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the methoxycarbonyl and methyl groups in this compound makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-2-methylphenylboronic acid typically involves the reaction of 3-bromo-2-methylbenzoic acid with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-2-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The methoxycarbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for the reduction of the methoxycarbonyl group.

    Substitution: The Suzuki-Miyaura coupling reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide or vinyl halide as the coupling partner.

Major Products

    Oxidation: The major product is the corresponding phenol.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product is the biaryl or alkyl-aryl compound formed through the coupling reaction.

Scientific Research Applications

3-(Methoxycarbonyl)-2-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the study of enzyme mechanisms and as potential therapeutic agents.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-2-methylphenylboronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes that contain serine or threonine residues in their active sites. The compound can also participate in various organic reactions, forming stable intermediates and products through its reactive boronic acid group.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid
  • 2-Methylphenylboronic acid

Uniqueness

3-(Methoxycarbonyl)-2-methylphenylboronic acid is unique due to the presence of both the methoxycarbonyl and methyl groups, which provide additional reactivity and versatility in chemical synthesis. The combination of these functional groups allows for selective reactions and the formation of complex molecules that are not easily accessible using other boronic acids.

Properties

IUPAC Name

(3-methoxycarbonyl-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-7(9(11)14-2)4-3-5-8(6)10(12)13/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQQQFUIQMLXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)OC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451374-90-5
Record name [3-(methoxycarbonyl)-2-methylphenyl]boronic acid
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